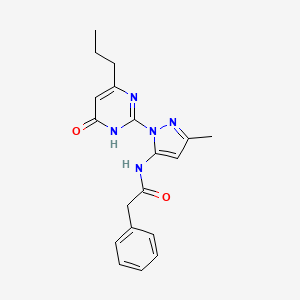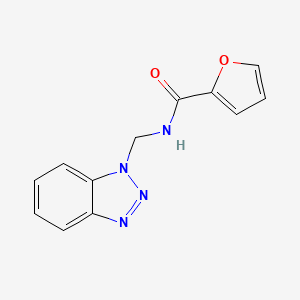
Phenyl 4-((2-(benzylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry. Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry Applications
Oxindole Synthesis via Palladium-catalyzed C-H Functionalization : Research into the synthesis of oxindoles, a core structure in many pharmaceuticals, has demonstrated the utility of piperidine derivatives in complex organic synthesis processes. Palladium-catalyzed C-H functionalization methods have been explored for the construction of oxindoles, highlighting the role of piperidine carboxylates in medicinal chemistry synthesis (Magano et al., 2014).
Synthesis and Anti-bacterial Study of N-substituted Derivatives : A study on N-substituted derivatives of a related piperidine compound showed significant antibacterial activity. This research underscores the potential of piperidine derivatives in the development of new antibacterial agents (Khalid et al., 2016).
Acetylcholinesterase Inhibitors for Alzheimer's Disease : Piperidine derivatives have been investigated for their potential as acetylcholinesterase inhibitors, a target for Alzheimer's disease treatment. The design and synthesis of 1-benzyl-4-(2-phthalimidoethyl)piperidine and its derivatives have shown promising results in inhibiting acetylcholinesterase activity, indicating their potential application in treating cognitive disorders (Sugimoto et al., 1992).
Pharmacological Research
Analgesic Potency of Piperidine Derivatives : The synthesis of 4-arylamino-4-piperdinecarboxylic acids has led to the discovery of compounds with significant analgesic properties. These findings have implications for the development of new pain management therapies, highlighting the pharmacological importance of piperidine derivatives (Van Daele et al., 1976).
CCR5 Antagonists for HIV-1 Inhibition : Research into piperidine-4-carboxamide derivatives has led to the discovery of TAK-220, a compound with highly potent anti-HIV-1 activity. This demonstrates the potential of piperidine derivatives in developing new treatments for HIV-1 through the inhibition of the CCR5 receptor (Imamura et al., 2006).
Future Directions
Properties
IUPAC Name |
phenyl 4-[[[2-(benzylamino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c26-20(23-15-17-7-3-1-4-8-17)21(27)24-16-18-11-13-25(14-12-18)22(28)29-19-9-5-2-6-10-19/h1-10,18H,11-16H2,(H,23,26)(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCINJDCRUDYGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione](/img/structure/B2391961.png)
![2-[(4-tert-butylphenyl)formamido]-N-(1-cyano-2-hydroxyethyl)acetamide](/img/structure/B2391962.png)

![3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide](/img/structure/B2391965.png)


![N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2391972.png)

![N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2391976.png)

![7-(4-fluorophenyl)-6-(2,3,4-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2391980.png)



